2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide
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Overview
Description
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple isopropyl groups and a thiazolidine ring, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2,4,6-triisopropylbenzenesulfonyl chloride. This intermediate is then reacted with other reagents under controlled conditions to form the final product. The reaction conditions often include the use of solvents like chloroform and the application of specific temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis process and verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiazolidine groups play crucial roles in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: A related compound used in similar synthetic applications and as a precursor in the synthesis of the target compound.
2,4,6-Triisopropylbenzoic acid: Another structurally related compound with applications in organic synthesis.
Uniqueness
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE is unique due to its combination of multiple isopropyl groups and a thiazolidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H50N2O4S3 |
---|---|
Molecular Weight |
635.0 g/mol |
IUPAC Name |
(NZ)-2,4,6-tri(propan-2-yl)-N-[3-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C33H50N2O4S3/c1-19(2)25-15-27(21(5)6)31(28(16-25)22(7)8)41(36,37)34-33-35(13-14-40-33)42(38,39)32-29(23(9)10)17-26(20(3)4)18-30(32)24(11)12/h15-24H,13-14H2,1-12H3/b34-33- |
InChI Key |
ORRPNXVIACOQTG-YHZPTAEISA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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